molecular formula C18H16FN3O5S2 B2617353 (Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-54-7

(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2617353
M. Wt: 437.46
InChI Key: WAESZQLMJUJYCR-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H16FN3O5S2 and its molecular weight is 437.46. The purity is usually 95%.
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Scientific Research Applications

Antithrombotic Treatment

Compounds featuring the benzothiazol moiety, similar to the queried chemical, have been explored for their antithrombotic potential. One notable study focused on the development of a potent and orally active fibrinogen receptor antagonist characterized by a trisubstituted beta-amino acid residue. This compound exhibited significant human platelet aggregation inhibitory activity, suggesting its potential for acute phase antithrombotic treatment (Y. Hayashi et al., 1998).

Anticancer Activity

Research into benzothiazole derivatives has identified several compounds with promising anticancer properties. A study synthesized new benzothiazole acylhydrazones to investigate their anticancer activity. These derivatives showed cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazole-based compounds in oncology (Derya Osmaniye et al., 2018).

Antimicrobial Studies

The synthesis and evaluation of 4-oxo-thiazolidine derivatives, including those related to the chemical structure of interest, have demonstrated antimicrobial activities. Such studies contribute to the development of new antimicrobial agents with potential applications in treating bacterial and fungal infections (H. Patel et al., 2009).

Synthesis and Chemical Reactivity

Investigations into the synthesis of novel thiazole derivatives have revealed efficient methodologies, offering pathways to create various compounds with potential biological activities. For instance, the one-pot synthesis of ethyl 2-((1H-benzo[d]imidazol-2- ylamino)(aryl)methylthio) acetates using nano-Copper Y Zeolite showcases an eco-friendly approach to generating compounds that could serve as the foundation for developing new pharmaceuticals or agrochemicals (M. Kalhor, 2015).

properties

IUPAC Name

ethyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-2-27-16(23)10-22-14-8-7-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-3-5-12(19)6-4-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAESZQLMJUJYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.